molecular formula C19H18N4O2 B3908961 N'-[4-(dimethylamino)benzylidene]-2-hydroxy-4-quinolinecarbohydrazide

N'-[4-(dimethylamino)benzylidene]-2-hydroxy-4-quinolinecarbohydrazide

Cat. No. B3908961
M. Wt: 334.4 g/mol
InChI Key: XKNJSLWWUITSKM-UDWIEESQSA-N
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Description

The compound “N’-[4-(dimethylamino)benzylidene]-2-hydroxy-4-quinolinecarbohydrazide” is a Schiff base, which is a compound with a carbon-nitrogen double bond where the nitrogen is also attached to an aryl or alkyl group . The presence of a dimethylamino group and a quinoline ring suggests that this compound might have interesting chemical properties and could be used in various applications .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugation of the quinoline ring, the imine group, and the dimethylamino group . This conjugation could also result in interesting optical properties .


Chemical Reactions Analysis

Schiff bases are known to undergo a variety of reactions. They can act as ligands to form complexes with metal ions . They can also undergo reduction to form secondary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of a dimethylamino group could make it a strong electron donor. The quinoline ring could contribute to its aromaticity and stability .

Mechanism of Action

The mechanism of action of this compound would depend on its application. For example, if it were used as a ligand to form a metal complex, it would likely coordinate to the metal via the nitrogen atom of the imine group .

Safety and Hazards

As with any chemical compound, handling “N’-[4-(dimethylamino)benzylidene]-2-hydroxy-4-quinolinecarbohydrazide” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .

properties

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-oxo-1H-quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-23(2)14-9-7-13(8-10-14)12-20-22-19(25)16-11-18(24)21-17-6-4-3-5-15(16)17/h3-12H,1-2H3,(H,21,24)(H,22,25)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNJSLWWUITSKM-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788783
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[4-(dimethylamino)benzylidene]-2-hydroxy-4-quinolinecarbohydrazide
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N'-[4-(dimethylamino)benzylidene]-2-hydroxy-4-quinolinecarbohydrazide
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N'-[4-(dimethylamino)benzylidene]-2-hydroxy-4-quinolinecarbohydrazide
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N'-[4-(dimethylamino)benzylidene]-2-hydroxy-4-quinolinecarbohydrazide
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N'-[4-(dimethylamino)benzylidene]-2-hydroxy-4-quinolinecarbohydrazide
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N'-[4-(dimethylamino)benzylidene]-2-hydroxy-4-quinolinecarbohydrazide

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